N-cyclopentyl-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide
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Description
N-cyclopentyl-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide, also known as CSP-1103, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties. In
Scientific Research Applications
PET Imaging of Microglia
PET radiotracer [11C]CPPC, a compound with a similar chemical structure, targets CSF1R, a microglia-specific marker. This tracer is used for imaging reactive microglia and disease-associated microglia, contributing to the understanding of neuroinflammation in various neuropsychiatric disorders. Such imaging agents are crucial for developing new therapeutics for neuroinflammation, particularly targeting CSF1R, by providing noninvasive and repeatable readouts in patients and enabling measurement of drug target engagement (Horti et al., 2019).
Lewis Basic Catalysts for Hydrosilylation
Compounds derived from l-piperazine-2-carboxylic acid, including those with sulfonyl groups, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The sulfonyl group on these molecules is critical for high enantioselectivity, demonstrating their potential in synthetic organic chemistry and material science for creating chiral compounds with high yield and selectivity (Wang et al., 2006).
Development of New Therapeutics
The study of spirocyclic dihydropyridines and their elaboration to spirocyclic heterocycles with drug-like features is facilitated by compounds undergoing dearomatizing cyclization. Such compounds, including those with piperidine and furan rings, serve as intermediates in the synthesis of pharmacologically relevant molecules, indicating their role in the discovery and development of new drugs (Senczyszyn et al., 2013).
properties
IUPAC Name |
N-cyclopentyl-4-(furan-2-ylmethylsulfonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c19-16(17-13-4-1-2-5-13)18-9-7-15(8-10-18)23(20,21)12-14-6-3-11-22-14/h3,6,11,13,15H,1-2,4-5,7-10,12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMXKYHAIXKIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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